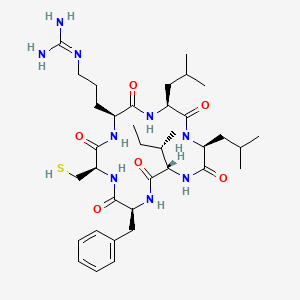
Cyclo(CRLLIF)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(CRLLIF) is a cyclic peptide composed of the amino acids cysteine, arginine, leucine, leucine, isoleucine, and phenylalanine. This compound is known for its role as a dual inhibitor of hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CRLLIF) a significant compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(CRLLIF) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using activating agents like HBTU or DIC.
Industrial Production Methods
Industrial production of Cyclo(CRLLIF) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo(CRLLIF) primarily undergoes:
Substitution Reactions: Involving the exchange of one functional group for another.
Oxidation and Reduction Reactions: Affecting the cysteine residue, which can form disulfide bonds under oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Often carried out in the presence of nucleophiles or electrophiles.
Oxidation: Typically involves mild oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as dithiothreitol (DTT).
Major Products
The major products formed from these reactions include modified peptides with altered functional groups or disulfide-bonded cyclic peptides .
Scientific Research Applications
Cyclo(CRLLIF) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in disrupting protein-protein interactions, particularly those involving hypoxia-inducible factors.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HIF-1 and HIF-2, which are involved in tumor growth and survival under hypoxic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-related pathways
Mechanism of Action
Cyclo(CRLLIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclo(CRVIIF): Another cyclic peptide with similar inhibitory effects on HIFs but with different amino acid composition.
Cyclo(CKLIIF): A cyclic peptide with comparable binding affinity for HIF-1α and HIF-2α.
Uniqueness
Cyclo(CRLLIF) is unique due to its specific amino acid sequence, which provides optimal binding affinity and selectivity for HIF-1α and HIF-2α. This makes it a more effective inhibitor compared to other cyclic peptides .
Properties
Molecular Formula |
C36H59N9O6S |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-[(2S)-butan-2-yl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
VTHKIMSMYSGRHX-XMKWUEEFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


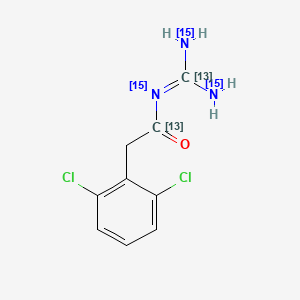

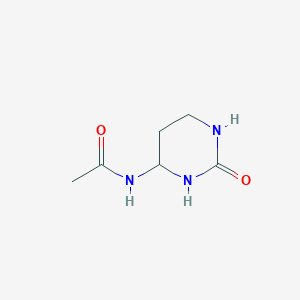

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)

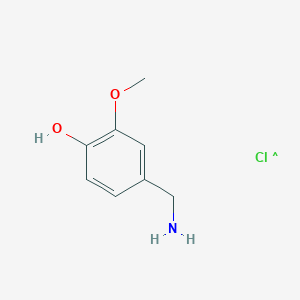
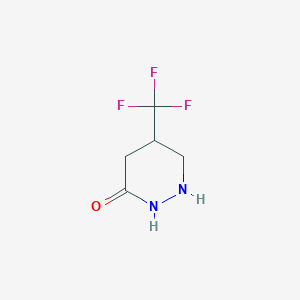

![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
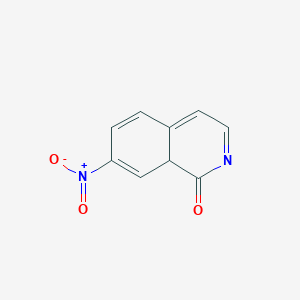

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
